(R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a chemical compound characterized by its unique structure, which includes a morpholine ring and a methanesulfonamide group. The hydrochloride form enhances its solubility in biological systems, making it suitable for pharmacological applications. This compound is classified as an organic compound within the morpholine family, specifically featuring a morpholine moiety that contributes to its biological activity and potential therapeutic uses .
The synthesis of (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves several key steps, which may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride can be described as follows:
The InChI Key for this compound is ZTEKNFFKDJJNMF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
(R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride can participate in various chemical reactions, including:
Understanding these reactions is crucial for exploring the compound's behavior in biological systems and potential metabolic pathways .
The mechanism of action for (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to active sites on these targets, thereby modulating their activity.
Research indicates that compounds with similar structures often demonstrate activity against various diseases, including cancer and bacterial infections. Computational predictions suggest that this compound could effectively influence specific biochemical pathways relevant to these conditions .
(R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has several scientific applications, including:
The construction of the chiral morpholine core in (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl (CAS: 1242464-70-5) represents a critical stereochemical challenge. Two dominant strategies have emerged for achieving high enantiopurity: chiral pool derivatization and asymmetric catalysis. The chiral pool approach typically utilizes naturally occurring enantiopure precursors like amino acids or tartaric acid derivatives, which are chemically transformed to introduce the morpholine scaffold while preserving stereochemical integrity. This method benefits from predictable stereocontrol but is limited by the structural constraints of available chiral precursors [2] [3].
For enhanced flexibility, transition metal-catalyzed asymmetric reactions have been developed. The patent literature (EP2687521B1) describes cobalt-salen complexes that facilitate enantioselective ring closure of achiral amino alcohols into morpholines with >90% enantiomeric excess (ee). Key reaction parameters include:
Recent advances documented in radical chemistry publications demonstrate photoredox-mediated asymmetric synthesis using copper-bisoxazoline catalysts under visible light irradiation. This method achieves enantioselective C-H functionalization at the morpholine C3 position, enabling direct introduction of the aminomethyl sidechain required for subsequent sulfonylation. Reported ee values reach 93% under optimized conditions [7].
Table 1: Enantioselective Methods for Morpholine Synthesis
Method | Catalyst System | Temperature | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|
Chiral pool derivation | L-Tartaric acid derivative | 0°C to RT | >99 | 65 | [3] |
Cobalt-catalyzed | Co-salen complex | -20°C | 92 | 78 | [1] |
Photoredox asymmetric | Cu(I)-BOX/iridium photosensitizer | RT | 93 | 82 | [7] |
Sulfonamide bond formation between the chiral morpholine intermediate and methanesulfonyl chloride constitutes the pivotal step in constructing the target molecule's molecular architecture. The reaction proceeds via nucleophilic substitution where the C3-aminomethyl group attacks the electrophilic sulfur of methanesulfonyl chloride. Critical optimization parameters include:
Protection-deprotection strategies are often essential when synthesizing the morpholine precursor. The nitrogen atom typically requires protection during ring formation using groups such as tert-butoxycarbonyl (Boc), benzyl (Bn), or carboxybenzyl (Cbz). Boc protection demonstrates particular advantages as it can be removed under mild acidic conditions (e.g., HCl/dioxane) without epimerization risk. After sulfonylation, deprotection yields the free secondary amine for HCl salt formation [4].
Reaction monitoring via in situ FTIR or HPLC-MS ensures complete conversion while minimizing byproducts. Common impurities include:
Crystallization-induced asymmetric transformation (CIAT) provides the most effective method for obtaining high-purity (R)-enantiomer HCl salt while simultaneously enhancing enantiomeric excess. The process involves dissolving the free base in a mixture of ethanol and aqueous HCl (1.0-1.5 equivalents), followed by controlled antisolvent addition.
Critical crystallization parameters:
Purification methodologies have been systematically compared:
Table 2: HCl Salt Purification Techniques
Method | Solvent System | Purity (%) | Recovery (%) | ee Enhancement |
---|---|---|---|---|
Single-crystallization | EtOH/EtOAc | 99.2 | 75 | 98% → 99.5% |
Double-crystallization | IPA/water | 99.8 | 65 | 95% → 99.9% |
Chiral chromatography | Chiralcel OD-H/hexane:IPA | >99.5 | 90 | Not applicable |
Counterion exchange alternatives like oxalate or tartrate salts were investigated but showed inferior crystallinity and hygroscopicity compared to the hydrochloride form. The HCl salt exhibits optimal properties: melting point 218-220°C (dec), water solubility >200 mg/mL, and minimal hygroscopicity [3] [4].
The synthetic pathways for both enantiomers exhibit significant divergence in reaction kinetics, crystallization behavior, and byproduct profiles. The (S)-enantiomer (CAS: 2102409-80-1) synthesis follows a parallel route but demonstrates distinct characteristics:
Key synthetic differences:
Economic and process considerations:
Table 3: Comparative Enantiomer Synthesis Performance
Parameter | (R)-Enantiomer | (S)-Enantiomer | Analysis Method |
---|---|---|---|
Overall yield | 72% | 63% | Gravimetric |
Final ee | 99.7% | 99.5% | Chiral HPLC |
Crystallization time | 14 hours | 22 hours | Process monitoring |
Mother liquor ee | 85% | 78% | Chiral CE |
The stereochemical outcomes are rigorously analyzed using chiral derivatization NMR with (R)-(+)-1-phenylethyl isocyanate, where diastereomeric ureas show distinct quartets at δ 5.20-5.18 ppm in ¹H NMR. Alternatively, chiral supercritical fluid chromatography (SFC) with Chiralpak IG-3 columns provides direct enantiopurity assessment [3] [5].
Comprehensive Compound Listing
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0